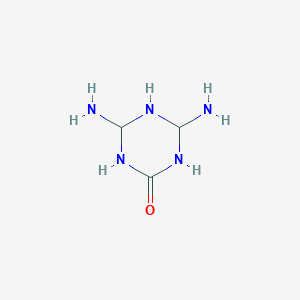
4,6-Diamino-1,3,5-triazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diamino-1,3,5-triazinan-2-one, also known as Ammeline, is a heterocyclic compound with the molecular formula C3H5N5O. It is a derivative of melamine and is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is of interest due to its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,6-Diamino-1,3,5-triazinan-2-one can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia, followed by hydrolysis. The reaction typically occurs under controlled temperatures and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Diamino-1,3,5-triazinan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically require controlled temperatures and pH to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted triazines .
Wissenschaftliche Forschungsanwendungen
4,6-Diamino-1,3,5-triazinan-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism by which 4,6-Diamino-1,3,5-triazinan-2-one exerts its effects involves its interaction with specific molecular targets. It can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact pathways depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melamine: A precursor to 4,6-Diamino-1,3,5-triazinan-2-one, used in the production of plastics and resins.
Cyanuric Acid: Another triazine derivative with applications in water treatment and as a stabilizer for chlorine in swimming pools.
Hexamethylmelamine: Used clinically for its antitumor properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C3H9N5O |
|---|---|
Molekulargewicht |
131.14 g/mol |
IUPAC-Name |
4,6-diamino-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C3H9N5O/c4-1-6-2(5)8-3(9)7-1/h1-2,6H,4-5H2,(H2,7,8,9) |
InChI-Schlüssel |
IJALQCOKSXNFPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1(NC(NC(=O)N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12366815.png)

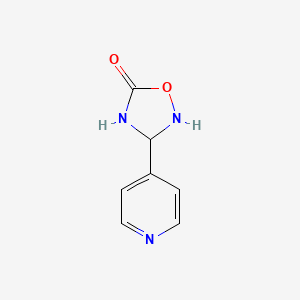

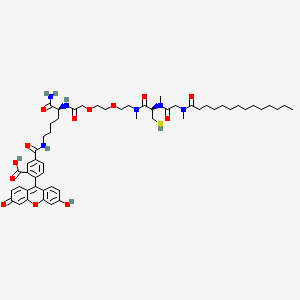

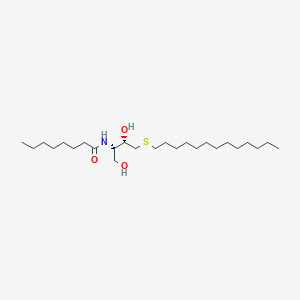
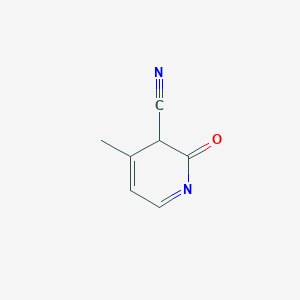
![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)
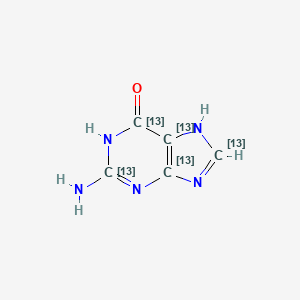


![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)
